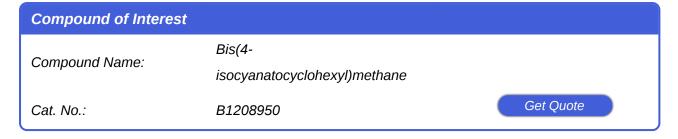


# Formulation of Light-Stable Polyurethane Coatings with HMDI: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Polyurethane (PU) coatings are widely utilized for their exceptional durability, flexibility, and chemical resistance. However, coatings derived from aromatic diisocyanates are prone to photodegradation upon exposure to ultraviolet (UV) radiation, leading to yellowing and a decline in mechanical properties. For applications requiring high light stability, such as exterior coatings and medical devices, aliphatic diisocyanates are the preferred choice. Among these, 1,6-Hexamethylene diisocyanate (HMDI) is a key component in the formulation of light-stable polyurethane coatings that maintain their color and integrity over extended periods of light exposure.

This document provides detailed application notes and experimental protocols for the formulation of light-stable polyurethane coatings using HMDI, with a focus on the incorporation of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) to enhance their photostability.

# **Mechanism of Light Stabilization**



The photodegradation of polyurethane coatings is primarily initiated by UV radiation, which generates free radicals within the polymer matrix. These free radicals lead to a cascade of chemical reactions, resulting in chain scission, crosslinking, and the formation of chromophores that cause discoloration and loss of physical properties. To mitigate this, a combination of UV absorbers and HALS is typically employed.

- UV Absorbers (UVA): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy. This competitive absorption reduces the amount of UV radiation that reaches the polymer backbone, thus preventing the initial formation of free radicals. Common classes of UV absorbers include benzotriazoles and triazines.[1][2]
- Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as
  radical scavengers. They effectively interrupt the degradation cycle by trapping free radicals
  that are formed, preventing them from propagating and causing further damage to the
  polymer. A key advantage of HALS is their regenerative nature, allowing them to provide
  long-term protection.[2][3]

The combination of a UVA and a HALS provides a synergistic effect, offering comprehensive protection against photodegradation. The UVA acts as a "sunscreen" for the bulk of the coating, while the HALS protects the surface where the concentration of the UVA may be less effective.

[2]

# **Experimental Protocols**

# I. Synthesis of a Two-Component HMDI-Based Polyurethane Clearcoat

This protocol describes the preparation of a two-component polyurethane clearcoat based on a polyol and an HMDI-based polyisocyanate.

#### Materials:

- Acrylic Polyol (e.g., Desmophen® A series or equivalent)
- HMDI-based Polyisocyanate (e.g., Desmodur® N series or equivalent)
- Solvent blend (e.g., butyl acetate, xylene, methoxypropyl acetate)



- · Flow and leveling agent
- · Catalyst (e.g., dibutyltin dilaurate DBTDL), if required
- UV Absorber (UVA), e.g., a benzotriazole derivative
- Hindered Amine Light Stabilizer (HALS), e.g., a derivative of 2,2,6,6-tetramethyl piperidine

#### Procedure:

- Part A (Polyol Component) Preparation:
  - In a clean, dry mixing vessel, charge the acrylic polyol.
  - Under agitation, add the solvent blend to achieve the desired application viscosity.
  - Add the flow and leveling agent (typically 0.1-0.5% by weight of total resin solids).
  - If using, dissolve the UV absorber and HALS in a portion of the solvent blend and add to the polyol component with continuous stirring until fully incorporated.
- Part B (Isocyanate Component) Preparation:
  - The HMDI-based polyisocyanate is typically used as supplied.
- Mixing and Application:
  - Just before application, mix Part A and Part B in the stoichiometric ratio recommended by the raw material suppliers (typically based on the NCO:OH ratio).
  - Stir the mixture thoroughly for 2-3 minutes. Avoid excessive agitation to prevent air entrapment.
  - If a catalyst is required to accelerate curing, it can be added to Part A prior to mixing with Part B.
  - Allow for a short induction time if recommended by the supplier.



 Apply the coating to the substrate (e.g., steel panels, glass) using a suitable method such as spray application or draw-down bar to achieve a uniform dry film thickness.

#### Curing:

- Allow the coated substrates to flash off at ambient temperature for 15-30 minutes to allow for solvent evaporation.
- Cure the coatings according to the supplier's recommendations. A typical curing schedule is 30 minutes at 60-80°C, followed by conditioning at ambient temperature for 7 days before testing.

# **II. Accelerated Weathering Test Protocol**

This protocol outlines the procedure for evaluating the light stability of the prepared polyurethane coatings using a QUV accelerated weathering tester.

#### Apparatus and Standards:

- QUV Accelerated Weathering Tester (equipped with UVA-340 lamps)
- Glossmeter (60° geometry)
- Spectrocolorimeter (for measuring CIE Lab\* color space)
- Relevant Standards: ASTM G154, ISO 11341

#### Procedure:

- Sample Preparation:
  - Prepare coated panels as described in the synthesis protocol. Ensure a consistent dry film thickness across all samples.
  - Prepare control samples (without light stabilizers) and samples with varying concentrations of UVA, HALS, and a combination of both.
- Initial Measurements:



- Before exposure, measure the initial 60° gloss and color (L, a, b\* values) of each panel at multiple locations and calculate the average.
- Accelerated Weathering Exposure:
  - Place the panels in the QUV tester.
  - Set the exposure cycle according to ASTM G154, Cycle 1:
    - 8 hours of UV exposure at 60°C (using UVA-340 lamps to simulate sunlight).
    - 4 hours of condensation at 50°C.
  - Run the test for a specified duration (e.g., 500, 1000, 1500, 2000 hours).
- Periodic Evaluation:
  - At regular intervals (e.g., every 250 or 500 hours), remove the panels from the QUV tester.
  - Gently clean the surface with a soft cloth and deionized water to remove any surface contaminants.
  - Measure the 60° gloss and color of the exposed areas.
- Data Analysis:
  - Calculate the percentage of gloss retention using the formula: Gloss Retention (%) =
     (Gloss\_final / Gloss\_initial) \* 100
  - Calculate the total color change ( $\Delta E$ ) using the formula:  $\Delta E = \sqrt{((\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2)}$  where  $\Delta L$ ,  $\Delta a$ , and  $\Delta b$  are the differences between the initial and final color values.

# **Data Presentation**

The following tables summarize representative quantitative data on the performance of HMDI-based polyurethane clearcoats with and without light stabilizers after accelerated weathering.

Table 1: Effect of Light Stabilizers on Gloss Retention (%) after Accelerated Weathering



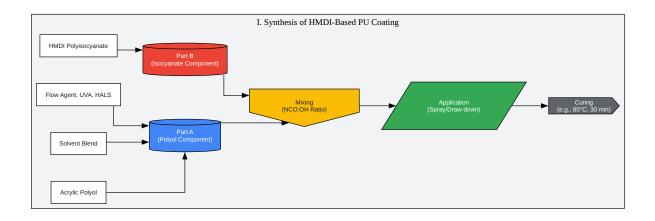
Formulation	0 hours	500 hours	1000 hours	1500 hours	2000 hours
Control (No Stabilizer)	100	75	40	15	5
1.0% UVA	100	85	65	45	25
1.0% HALS	100	90	80	70	60
1.0% UVA + 0.5% HALS	100	98	95	90	85

Table 2: Effect of Light Stabilizers on Total Color Change (ΔE) after Accelerated Weathering\*

Formulation	0 hours	500 hours	1000 hours	1500 hours	2000 hours
Control (No Stabilizer)	0	2.5	5.8	10.2	15.5
1.0% UVA	0	1.2	2.5	4.8	7.0
1.0% HALS	0	0.8	1.5	2.5	3.8
1.0% UVA + 0.5% HALS	0	0.3	0.6	1.0	1.5

# **Visualizations**

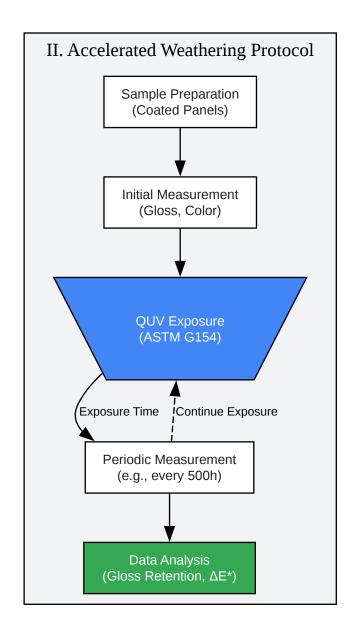




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Caption: Workflow for the synthesis of a two-component HMDI-based polyurethane coating.

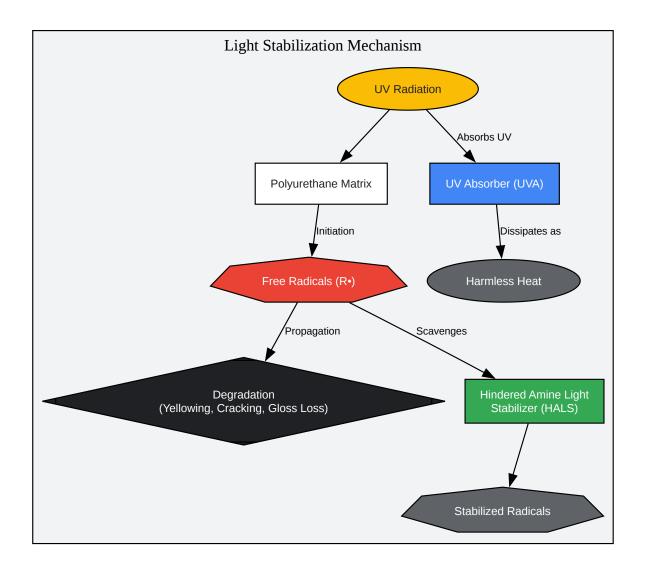




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Caption: Experimental workflow for accelerated weathering testing of polyurethane coatings.





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Caption: Signaling pathway of polyurethane degradation and stabilization by UVA and HALS.

# Conclusion

The use of HMDI as the isocyanate component in polyurethane coatings provides an excellent foundation for achieving light stability. However, for applications demanding the highest level of performance and durability under prolonged UV exposure, the incorporation of a synergistic blend of UV absorbers and Hindered Amine Light Stabilizers is crucial. The experimental



protocols and data presented in this document provide a framework for researchers and formulators to develop and evaluate highly light-stable polyurethane coatings tailored to their specific needs. Proper selection and optimization of the light stabilizer package can significantly extend the service life and maintain the aesthetic and functional properties of the coating.

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